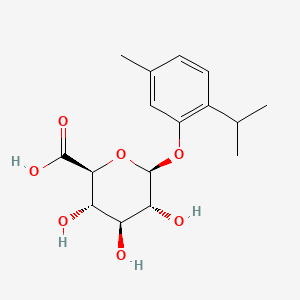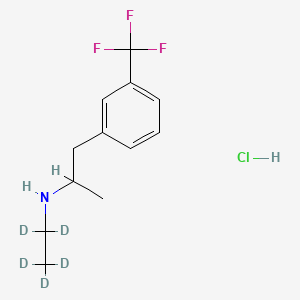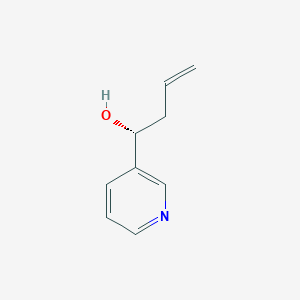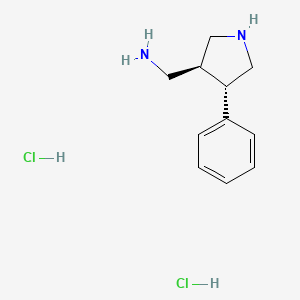
ThymolO-beta-D-Glucuronide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ThymolO-beta-D-Glucuronide is a derivative of thymol, a naturally occurring monoterpenoid phenol found in thyme oil This compound is formed by the conjugation of thymol with glucuronic acid, resulting in a more hydrophilic molecule
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ThymolO-beta-D-Glucuronide typically involves the enzymatic or chemical conjugation of thymol with glucuronic acid. One common method is the use of β-glucuronidase enzymes, which facilitate the transfer of glucuronic acid to thymol under mild conditions. The reaction is usually carried out in an aqueous medium at a pH of around 7.0 to 7.5 and a temperature of 37°C .
Industrial Production Methods: Industrial production of this compound can be achieved through biotechnological processes involving genetically engineered microorganisms that express high levels of β-glucuronidase. These microorganisms are cultured in bioreactors, where thymol and glucuronic acid are added to the medium. The reaction conditions are optimized to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions: ThymolO-beta-D-Glucuronide undergoes various chemical reactions, including hydrolysis, oxidation, and substitution.
Common Reagents and Conditions:
Hydrolysis: This reaction is catalyzed by β-glucuronidase, resulting in the cleavage of the glucuronic acid moiety from thymol.
Oxidation: this compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Major Products: The major products formed from these reactions include thymol, oxidized thymol derivatives, and various substituted thymol compounds.
Scientific Research Applications
ThymolO-beta-D-Glucuronide has a wide range of applications in scientific research:
Chemistry: It is used as a reference standard in analytical chemistry for the quantification of thymol and its metabolites.
Biology: this compound is studied for its role in the metabolism of thymol in various organisms. It is also used in studies involving β-glucuronidase activity.
Medicine: This compound has potential therapeutic applications due to its antimicrobial and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of ThymolO-beta-D-Glucuronide involves its hydrolysis by β-glucuronidase enzymes, releasing thymol and glucuronic acid. Thymol exerts its effects by interacting with various molecular targets, including enzymes and receptors involved in inflammatory and microbial pathways. The glucuronic acid moiety enhances the solubility and bioavailability of thymol, allowing for more efficient delivery to target sites .
Comparison with Similar Compounds
ThymolO-beta-D-Glucuronide can be compared with other glucuronide conjugates of phenolic compounds, such as:
Thymol β-D-glucoside: Similar to this compound, this compound is a glucoside derivative of thymol with enhanced hydrophilicity.
Acetic acid thymol ester: Another thymol derivative with potential therapeutic applications, particularly in cancer treatment.
Morphine-6-glucuronide: A well-known glucuronide conjugate with significant pharmacological activity.
This compound is unique due to its specific combination of thymol and glucuronic acid, which provides distinct advantages in terms of solubility, stability, and bioavailability.
Properties
Molecular Formula |
C16H22O7 |
|---|---|
Molecular Weight |
326.34 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(5-methyl-2-propan-2-ylphenoxy)oxane-2-carboxylic acid |
InChI |
InChI=1S/C16H22O7/c1-7(2)9-5-4-8(3)6-10(9)22-16-13(19)11(17)12(18)14(23-16)15(20)21/h4-7,11-14,16-19H,1-3H3,(H,20,21)/t11-,12-,13+,14-,16+/m0/s1 |
InChI Key |
ADQJSAVCKZSGMK-JHZZJYKESA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)C(C)C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OC2C(C(C(C(O2)C(=O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1-(Aminomethyl)-2-bicyclo[2.2.1]heptanyl]methanamine](/img/structure/B13826368.png)


![Calcium;trisodium;2-[bis[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate](/img/structure/B13826378.png)



![(4S,4'S)-2,2'-(1S)-[1,1'-Binaphthalene]-2,2'-diylbis[4,5-dihydro-4-phenyloxazole]](/img/structure/B13826401.png)
![N-(furan-2-ylmethyl)[1,2,4]triazolo[3,4-a]phthalazin-6-amine](/img/structure/B13826407.png)

![3-[(Pent-2-yn-1-yl)oxy]aniline](/img/structure/B13826419.png)
![1-[(4-Fluorophenyl)sulfonyl]-4-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]piperazine](/img/structure/B13826420.png)
![4-Benzyl-2-[2-(4-benzyl-4,5-dihydro-1,3-oxazol-2-yl)-1,3-bis(4-tert-butylphenyl)propan-2-yl]-4,5-dihydro-1,3-oxazole](/img/structure/B13826422.png)

